molecular formula C16H11FN4 B14226169 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)- CAS No. 824968-72-1

1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-

Cat. No.: B14226169
CAS No.: 824968-72-1
M. Wt: 278.28 g/mol
InChI Key: YYAKBXMYOYCBKS-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as a fluorine atom, a methyl group, and a pyridinyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials, such as 2-chloroquinoline derivatives, with phenylhydrazine in the presence of a solvent like tetrahydrofuran. The reaction typically proceeds under reflux conditions, followed by cyclization to form the pyrazoloquinoline core. Subsequent substitution reactions introduce the fluorine, methyl, and pyridinyl groups to the desired positions on the molecule .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide or palladium on carbon in the presence of acetic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo substitution reactions, particularly at the positions occupied by the fluorine, methyl, and pyridinyl groups.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)- can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]quinoline: This compound has a similar pyrazoloquinoline core but differs in the position of the fused rings and substituents.

    1H-Pyrazolo[4,3-b]pyridine: This compound features a pyrazole ring fused to a pyridine ring.

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)- lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for various research applications.

Properties

CAS No.

824968-72-1

Molecular Formula

C16H11FN4

Molecular Weight

278.28 g/mol

IUPAC Name

8-fluoro-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H11FN4/c1-9-14-16(21-20-9)12-8-10(17)5-6-11(12)15(19-14)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21)

InChI Key

YYAKBXMYOYCBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=CC(=C3)F)C(=N2)C4=CC=CC=N4

Origin of Product

United States

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